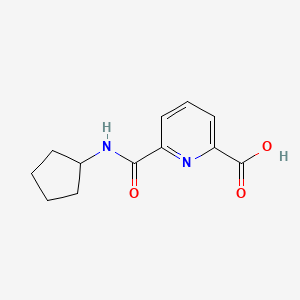
6-(Cyclopentylcarbamoyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopentylcarbamoyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopentylcarbamoyl group attached to the 6th position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylcarbamoyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid, which is commercially available or can be synthesized from 2-methylpyridine by oxidation using potassium permanganate (KMnO4).
Formation of Intermediate: The picolinic acid is then reacted with cyclopentyl isocyanate under controlled conditions to form the cyclopentylcarbamoyl derivative.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
6-(Cyclopentylcarbamoyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
科学的研究の応用
6-(Cyclopentylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit plant growth.
作用機序
The mechanism of action of 6-(Cyclopentylcarbamoyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound binds to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is crucial in its antiviral and anticancer activities, where it interferes with viral replication and cell proliferation.
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness
6-(Cyclopentylcarbamoyl)picolinic acid is unique due to the presence of the cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
6-(cyclopentylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-8-4-1-2-5-8)9-6-3-7-10(14-9)12(16)17/h3,6-8H,1-2,4-5H2,(H,13,15)(H,16,17) |
InChIキー |
AZBJMPKADFEXFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


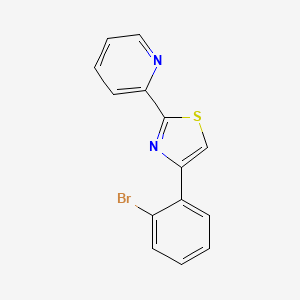

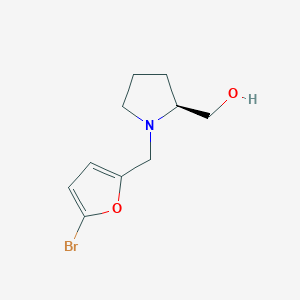
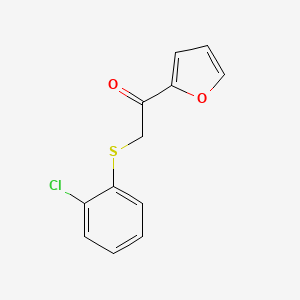
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
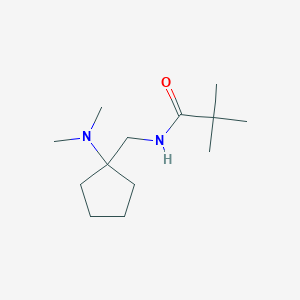
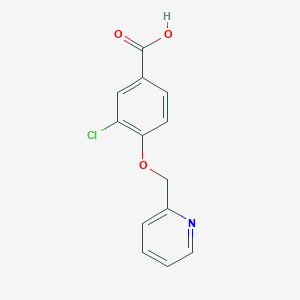
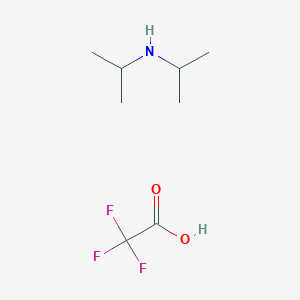
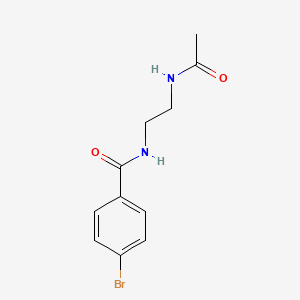

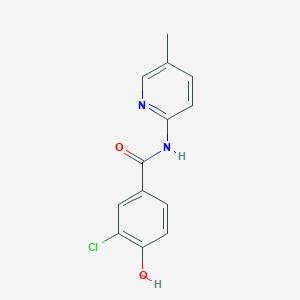
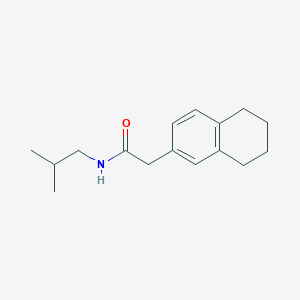
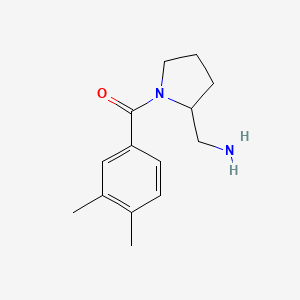
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
